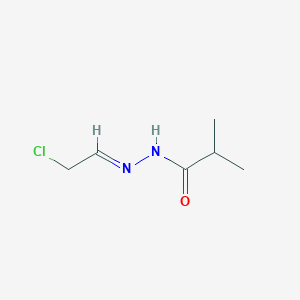

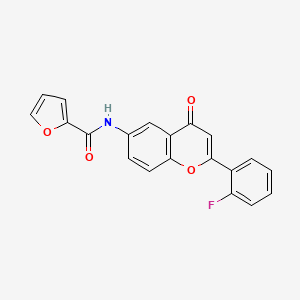

![molecular formula C27H20ClN3OS B2502318 N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922679-48-9](/img/structure/B2502318.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential applications, such as anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products . The process includes the elimination of by-products like aniline or 2-aminobenzothiazole, leading to the desired products in acceptable yields. The synthesis route is characterized by analytical and spectral studies, and the structure of the reaction products is confirmed by single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed, revealing that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . In the crystal form, molecules are linked via C-H...O intermolecular interactions, forming chains that propagate in a zigzag manner along the b axis . This information provides insight into the potential molecular conformation and interactions of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound," they do provide a context for understanding how similar compounds might react. The synthesis of these compounds involves electrophilic aromatic substitution and the formation of heterocyclic rings, which are common reactions in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their solid-state structure and intermolecular interactions, as evidenced by the orientation of the chlorophenyl and thiazole rings and the formation of C-H...O chains in the crystal . The papers do not provide specific data on the melting point, solubility, or other physical properties of the compound . However, the analytical techniques such as LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis used to characterize similar compounds can be indicative of their physical and chemical properties .

Anticancer Properties Analysis

The related compounds have been evaluated for their in vitro anticancer activity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively, while another compound showed moderate cytotoxicity on MCF7 with an IC50 of 15.5μM . These findings suggest that the compound may also possess anticancer properties, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Metabolic Stability

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to the one , has been investigated for its potent inhibitory activity against PI3Kα and mTOR, crucial for cancer treatment. Modifications to the benzothiazole ring were explored to improve metabolic stability, with alternatives like imidazopyridazine showing similar potency and reduced metabolic deacetylation, indicating potential avenues for developing more stable and effective therapeutic agents (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, including compounds structurally related to the queried molecule, have undergone spectroscopic and quantum mechanical studies. These compounds demonstrated promising photovoltaic efficiency, suggesting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their nonlinear optical (NLO) activity and interaction with ligand proteins like Cyclooxygenase 1 (COX1) have been analyzed, indicating their multifaceted applications in photovoltaics and molecular docking (Mary et al., 2020).

Corrosion Inhibition

Derivatives of acetamide have been synthesized and evaluated as corrosion inhibitors, highlighting the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide in protecting metals from corrosion. These studies provide insights into the application of such compounds in industrial settings, particularly in acidic environments, to prolong the lifespan of metal components and structures (Yıldırım & Cetin, 2008).

Oxidation Reactivity

Research on the chemical oxidation of related acetamide compounds has generated multiple products, shedding light on the reactivity channels of such molecules. Understanding the oxidation behavior of these compounds can lead to the development of new chemical processes and the synthesis of novel compounds with diverse applications (Pailloux et al., 2007).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .

Mode of Action

It is known that benzothiazole derivatives can inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Benzothiazole derivatives have shown inhibitory concentrations against mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3OS/c28-22-14-7-15-23-25(22)30-27(33-23)31(18-19-9-8-16-29-17-19)26(32)24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,24H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVSHGFUZMYSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

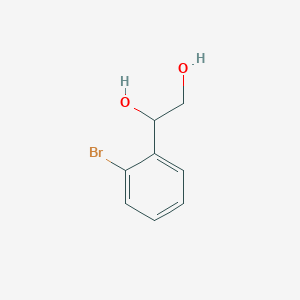

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

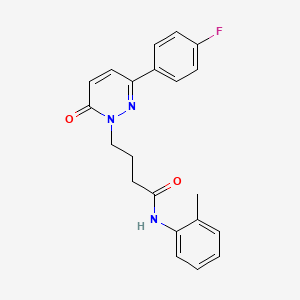

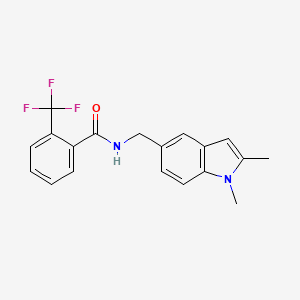

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

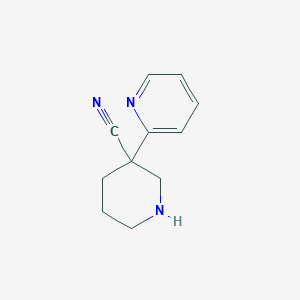

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)

![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)

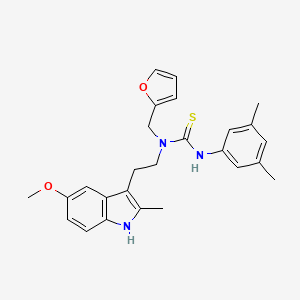

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)